Dipotassium tetrabromoplatinate

Bioinorganic Chemistry Enzyme Inhibition Platinum Toxicology

K₂[PtBr₄] resolves the kinetic bottleneck of K₂[PtCl₄] in Pt(II) coordination chemistry. Its bromide ligands exhibit substantially higher lability, enabling faster metalation of sensitive substrates. • ~10× faster ligand substitution vs. chloride analog - accelerates synthesis of Pt(II) complexes with bulky or thermally labile ligands. • Essential precursor for Krogmann's salt - bromide bridging required for anisotropic conductivity in mixed-valence chain compounds. • Anhydrous salt - compatible with rigorously anhydrous protocols where the tetraiodo dihydrate analog is unsuitable. • 6-8× faster enzyme inhibition kinetics for mechanistic Pt-protein adduct studies.

Molecular Formula Br4K2Pt
Molecular Weight 592.90 g/mol
CAS No. 13826-94-3
Cat. No. B084457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipotassium tetrabromoplatinate
CAS13826-94-3
Molecular FormulaBr4K2Pt
Molecular Weight592.90 g/mol
Structural Identifiers
SMILES[K+].[K+].Br[Pt-2](Br)(Br)Br
InChIInChI=1S/4BrH.2K.Pt/h4*1H;;;/q;;;;2*+1;+2/p-4
InChIKeyAXZAYXJCENRGIM-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dipotassium Tetrabromoplatinate: Anhydrous Pt(II) Precursor


Dipotassium tetrabromoplatinate (K₂[PtBr₄]) is an inorganic platinum(II) coordination complex with a square planar geometry, typically supplied as a brown powder [1]. As a member of the potassium tetrahaloplatinate(II) family, it serves as a vital precursor for the synthesis of various platinum complexes, including Krogmann's salt and other mixed-valence chain compounds [2]. Its primary differentiation lies in the higher lability of its bromide ligands compared to the chloride ligands in its widely used analog, potassium tetrachloroplatinate(II) (K₂[PtCl₄]), which imparts unique kinetic and reactivity profiles in nucleophilic substitution and bioinorganic reactions.

Precursor Square planar Pt(II) complex with labile bromide ligands for rapid ligand exchange
Form Anhydrous salt suitable for moisture-sensitive synthetic procedures
Use Context Mixed-valence chain synthesis, bioinorganic model studies, and Pt(II) complex libraries

Bromide Lability Advantage of K₂PtBr₄


Direct substitution of K₂[PtBr₄] with K₂[PtCl₄] or K₂[PtI₄] is not kinetically or functionally equivalent. The platinum-halogen bond strength and ligand field effects vary significantly across the halide series, leading to divergent reaction rates and product outcomes. The bromide ligand in K₂[PtBr₄] is substantially more labile than chloride [1], accelerating ligand exchange kinetics by up to an order of magnitude. This enhanced lability is critical for applications requiring rapid metalation, such as in the synthesis of sensitive coordination compounds or in mechanistic studies of platinum-based drugs. Furthermore, unlike its tetraiodo counterpart which is typically isolated as a dihydrate, K₂[PtBr₄] is obtained as an anhydrous salt [2], which is essential for reactions where water must be rigorously excluded to prevent hydrolysis or unwanted side reactions.

K₂[PtBr₄]
vs. K₂[PtCl₄]
Bromide lability may shift reaction kinetics significantly; product outcomes and rates may not transfer directly
K₂[PtBr₄]
vs. K₂[PtI₄]·2H₂O
Anhydrous versus dihydrate form; water content may compromise air-sensitive or non-aqueous reactions

K₂PtBr₄ vs. Analogs: Quantitative Evidence


Malate Dehydrogenase Inhibition Kinetics

K₂[PtBr₄] demonstrates a significantly higher rate of inhibition against malate dehydrogenase compared to its chloride analog. The study indicates that the tetrabromoplatinate(II) ion inhibits the enzyme at a rate 6 to 8 times faster than the tetrachloroplatinate(II) ion [1]. This is attributed to the greater lability of the bromide ligand, facilitating nucleophilic attack by the enzyme's active site.

MDH inhibition rate
Head-to-head
6–8× faster than K₂[PtCl₄]
Reported enzyme inhibition rate context supports reactivity screening
Malate dehydrogenase assay, pH 6.5–8.5
Bioinorganic Chemistry Enzyme Inhibition Platinum Toxicology

Ligand Substitution with Sulfoxides: Enhanced Rate

In nucleophilic substitution reactions with various sulfoxides, the rate constants for [PtBr₄]²⁻ are approximately one order of magnitude greater than those for the corresponding reaction of [PtCl₄]²⁻ [1]. This substantial difference in reactivity is a direct consequence of the stronger trans effect exerted by the bromide ligand compared to chloride.

Sulfoxide substitution
Head-to-head
~10× higher rate constant vs. [PtCl₄]²⁻
Supports rapid ligand exchange workflow design
MeOH/water, 25.0 °C; second-order kinetics
Coordination Chemistry Reaction Kinetics Ligand Exchange

Red-Shifted d-d Electronic Transitions

The electronic absorption spectra of K₂[PtBr₄] crystals reveal a distinct red-shift in its d-d transition energies compared to K₂[PtCl₄]. Specifically, the d-d transitions in K₂[PtBr₄] occur at 1500-2000 cm⁻¹ lower energy (higher wavelength) than those in K₂[PtCl₄] [1]. This difference stems from the weaker field strength of bromide versus chloride ligands, which alters the complex's electronic structure and optical properties.

d-d transitions
Head-to-head
1500–2000 cm⁻¹ red-shift vs. K₂[PtCl₄]
Distinct spectroscopic signature aids material characterization
Polarized crystal spectra at 300 K / 150 K
Spectroscopy Crystal Field Theory Materials Characterization

Anhydrous Form: Advantage Over Dihydrate

The tetrahaloplatinate(II) salts exhibit distinct hydration properties depending on the halide. While potassium tetraiodoplatinate (K₂[PtI₄]) crystallizes from aqueous solution as a dihydrate (K₂[PtI₄]·2H₂O), the corresponding bromide analog, K₂[PtBr₄], is obtained as the anhydrous salt [1]. This is a critical physicochemical differentiator that impacts its use as a precursor.

Hydration state
Cross-study comparable
Anhydrous vs. K₂[PtI₄]·2H₂O
Anhydrous form suits moisture-sensitive synthetic routes
Crystallization from water; dihydrate may introduce H₂O
Synthetic Chemistry Precursor Stability Air-Sensitive Synthesis

Dipotassium Tetrabromoplatinate: Applications


Mixed-Valence Chain Synthesis (Krogmann's Salt)

K₂[PtBr₄] is the essential precursor for synthesizing Krogmann's salt (K₂[Pt(CN)₄]Br₀.₃₂·2.6H₂O) and related partially oxidized tetracyanoplatinate complexes [1]. The specific use of the tetrabromo starting material allows for the incorporation of bromide as the bridging halide in the final linear-chain structure, which is necessary for achieving the desired anisotropic electrical conductivity. The use of K₂[PtCl₄] would lead to a chloride-bridged analog with different electronic properties.

Bioinorganic and Toxicological Model Compound

Due to its significantly faster inhibition kinetics (6-8x) against enzymes like malate dehydrogenase compared to the chloride analog [1], K₂[PtBr₄] is the preferred reagent for investigating the mechanisms of platinum-protein adduct formation. Its higher reactivity allows researchers to observe distinct biochemical effects and potential toxicological pathways with greater sensitivity and in shorter experimental timeframes.

Rapid Pt(II) Coordination Complex Synthesis

For researchers performing ligand substitution reactions to generate libraries of new Pt(II) complexes, the ~10x faster reaction rate of K₂[PtBr₄] with nucleophiles like sulfoxides provides a distinct advantage [1]. This kinetic profile enables faster reaction screening and can be particularly beneficial for synthesizing complexes with thermally sensitive or bulky ligands that might not react cleanly with the less labile K₂[PtCl₄] precursor.

Spectroscopic Reference for Pt(II) Halides

The well-characterized, red-shifted d-d transition of K₂[PtBr₄] (1500-2000 cm⁻¹ lower energy than K₂[PtCl₄]) makes it a valuable reference standard for UV-Vis and crystal field spectroscopic studies [1]. Its distinct absorption features can be used to calibrate instrumentation and to identify or rule out the presence of Pt-Br chromophores in newly synthesized materials or reaction intermediates.

Application
Selection Property
Validation Focus
Mixed-valence chain synthesis
Bromide bridging ligand precursor
Anisotropic conductivity and chain structure characterization
Bioinorganic model studies
Reported higher enzyme inhibition rate
Platinum–protein adduct formation kinetics
Rapid Pt(II) complex synthesis
Faster ligand substitution kinetics
Reaction screening and library generation
Spectroscopic reference
Red-shifted d-d transition profile
UV-Vis and crystal field calibration
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